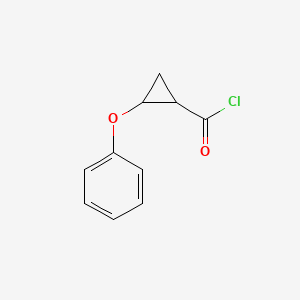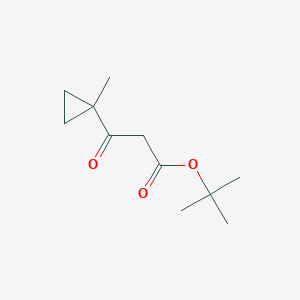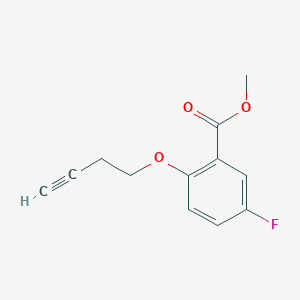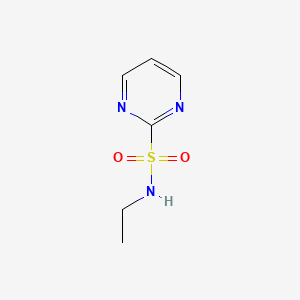
N-ethylpyrimidine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylpyrimidine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ethylpyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method utilizes readily available and low-cost starting materials, making it an attractive option for large-scale synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents, such as dimethyl carbonate, is also explored to enhance the environmental sustainability of the process .
化学反応の分析
Types of Reactions: N-ethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and sulfonyl compounds .
科学的研究の応用
N-ethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an antimicrobial agent and is explored for its therapeutic properties.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-ethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, leading to their antibacterial effects .
類似化合物との比較
N-ethylpyrimidine-2-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Used in veterinary medicine.
Sulfadiazine: Employed in combination with pyrimethamine for treating toxoplasmosis.
Sulfanilamide: One of the earliest sulfonamide drugs used as an antimicrobial agent.
Uniqueness: this compound is unique due to its specific structural features and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties .
特性
分子式 |
C6H9N3O2S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
N-ethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-7-4-3-5-8-6/h3-5,9H,2H2,1H3 |
InChIキー |
JFHJDNZPWDTZJT-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=NC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


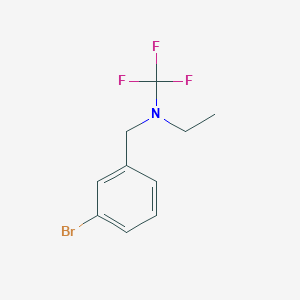
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
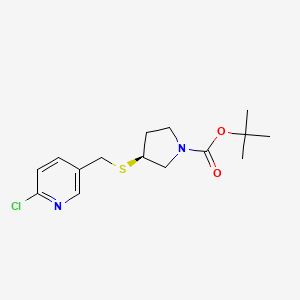

![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
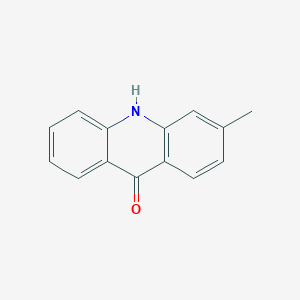
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
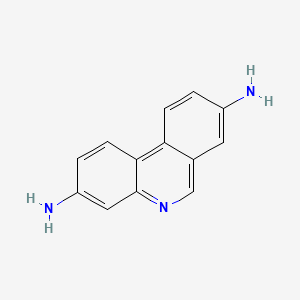
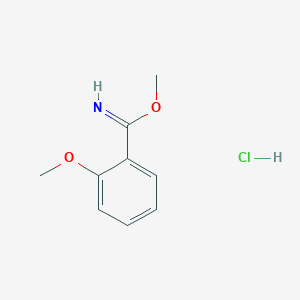
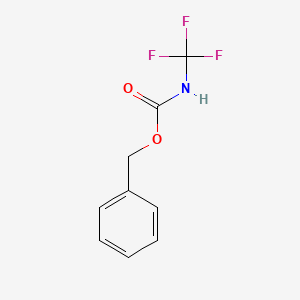
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
